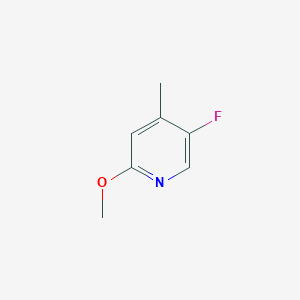

5-Fluoro-2-methoxy-4-methylpyridine

Description

Contextualization of 5-Fluoro-2-methoxy-4-methylpyridine within Contemporary Pyridine (B92270) Chemistry Research

Contemporary pyridine chemistry research is heavily focused on the development of novel synthetic methodologies and the exploration of structure-activity relationships, particularly in the context of medicinal chemistry. The introduction of a fluorine atom, a methoxy (B1213986) group, and a methyl group onto the pyridine ring, as seen in this compound, creates a molecule with a distinct electronic and steric profile. This specific arrangement of substituents can influence the molecule's reactivity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

The presence of the fluorine atom is particularly significant. Fluorine's high electronegativity and small size can dramatically alter a molecule's properties, often leading to enhanced metabolic stability and improved membrane permeability. nih.gov The methoxy group, an electron-donating group, and the methyl group, an electron-donating and sterically influencing group, further modulate the electronic landscape of the pyridine ring. This trifecta of substituents makes this compound a valuable building block and a subject of interest in the design of new bioactive compounds.

Evolution of Fluorinated Pyridine Chemistry: A Historical Perspective

The journey of fluorinated pyridine chemistry began with early methods in the 1960s for producing perfluoropyridine, which involved the defluorination of perfluoropiperidine. nih.gov A significant advancement came with the development of methods to synthesize perfluoropyridine by heating pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410). nih.gov

The introduction of fluorine into organic molecules, including pyridines, gained substantial momentum with the broader development of organofluorine chemistry. The unique properties conferred by the carbon-fluorine bond, such as increased hydrophobicity and enhanced stability, drove its application in various fields. nih.gov The synthesis of fluorinated pyridines has evolved from harsh reaction conditions to more sophisticated and selective methods, including late-stage fluorination techniques. For instance, the use of reagents like silver difluoride (AgF₂) has enabled the direct fluorination of C-H bonds in pyridines, offering a more efficient route to these valuable compounds. acs.org

Fundamental Research Interest in Alkoxy- and Alkyl-Substituted Fluoropyridines

The fundamental research interest in fluoropyridines bearing alkoxy and alkyl substituents stems from the synergistic effects these groups have on the molecule's properties. The interplay between the electron-withdrawing fluorine atom and the electron-donating alkoxy and alkyl groups creates a unique electronic environment within the pyridine ring.

This substitution pattern can influence the regioselectivity of further chemical transformations. For example, in nucleophilic aromatic substitution reactions, the position of the fluorine atom relative to the nitrogen and other substituents dictates the site of attack. Research has shown that in 3,5-disubstituted pyridines, the selectivity of fluorination can be influenced by the nature of the substituents. acs.org

Furthermore, in the context of medicinal chemistry, the combination of these groups can be strategically employed to optimize a drug candidate's profile. The alkoxy group can participate in hydrogen bonding interactions with biological targets, while the alkyl group can provide steric bulk to improve binding selectivity. The fluorine atom, as previously mentioned, often enhances metabolic stability. nih.govresearchgate.net The exploration of these structure-activity relationships is a key driver of research into alkoxy- and alkyl-substituted fluoropyridines.

Below is a table summarizing the key properties of some of the chemical compounds mentioned in this article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | C₇H₈FNO | 141.14 | A substituted pyridine with fluoro, methoxy, and methyl groups. |

| Pyridine | C₅H₅N | 79.10 | A basic heterocyclic organic compound. wikipedia.org |

| Perfluoropyridine | C₅F₅N | 169.05 | A pyridine derivative where all hydrogen atoms are replaced by fluorine. |

| 2-Fluoro-4-methylpyridine | C₆H₆FN | 111.12 | Also known as 2-fluoro-4-picoline. sigmaaldrich.com |

| 5-Fluoro-2-methoxypyrimidine | C₅H₅FN₂O | 128.11 | A related fluorinated and methoxylated heterocyclic compound. |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZAEGYNTCNTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654562 | |

| Record name | 5-Fluoro-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-11-8 | |

| Record name | 5-Fluoro-2-methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatives and Analogues of 5 Fluoro 2 Methoxy 4 Methylpyridine: Synthesis and Chemical Design

Design Principles for Fluorinated Pyridine (B92270) Analogues

The design of fluorinated pyridine analogues is guided by a set of well-established principles aimed at leveraging the distinct properties of fluorine to optimize molecular function. The introduction of a fluorine atom, as seen in 5-Fluoro-2-methoxy-4-methylpyridine, can profoundly influence the molecule's lipophilicity, basicity (pKa), and metabolic stability.

The presence of a methoxy (B1213986) group, as in the title compound, further modulates the electronic properties of the pyridine ring. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic environment that can be fine-tuned through the synthesis of various analogues.

Synthesis of Structurally Modified Analogues

The structural modification of this compound and its analogues involves a range of synthetic methodologies to introduce diverse functional groups and explore the structure-activity relationship (SAR).

Generation of Difluoromethylated and Trifluoromethylated Pyridine Derivatives

The introduction of difluoromethyl (CF2H) and trifluoromethyl (CF3) groups is a key strategy in the design of novel pyridine derivatives. These moieties can serve as bioisosteres for hydroxyl, thiol, or amine groups and can significantly enhance a molecule's lipophilicity and metabolic stability. chemicalbook.comnih.gov

Several methods have been developed for the synthesis of difluoromethylated pyridines. One approach involves the N-alkylation of pyridines with reagents like ethyl bromodifluoroacetate, followed by hydrolysis and decarboxylation to yield N-difluoromethylated pyridines. rsc.orgrsc.org For C-H difluoromethylation, radical-based methods are often employed. For instance, the use of a suitable difluoromethyl radical source, such as 2,2-difluoro-2-iodo-1-phenylethan-1-one, can achieve regioselective difluoromethylation of pyridine rings. nih.gov

The synthesis of trifluoromethylated pyridines often relies on the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of a CF3 group. nih.gov For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate in the synthesis of various agrochemicals and can be prepared through chlorination and fluorination of picoline. nih.gov Transition metal-catalyzed cross-coupling reactions and C-H functionalization approaches have also been developed for the direct trifluoromethylation of pyridines. nih.gov

| Reagent/Method | Fluorinated Group | Position of Functionalization | Reference |

| Ethyl bromodifluoroacetate | -CF2H | N-difluoromethylation | rsc.orgrsc.org |

| 2,2-difluoro-2-iodo-1-phenylethan-1-one | -CF2H | C-H difluoromethylation | nih.gov |

| From CF3-containing building blocks | -CF3 | Various | nih.gov |

Functionalization of the Pyridine Ring at Alternative Positions (e.g., Carbonyl, Carboxylic Acid)

Functionalization of the pyridine ring with carbonyl and carboxylic acid groups provides valuable handles for further chemical modifications, such as amide bond formation or the introduction of other functional moieties.

The synthesis of pyridine carboxylic acids can be achieved through various methods, including the oxidation of alkylpyridines. rsc.org For instance, the oxidation of γ-picoline can yield isonicotinic acid. rsc.org The synthesis of 4-methoxypyridine-2-carboxylic acid has been reported from 4-nitropyridine (B72724) N-oxide through a multi-step process. chemicalbook.com Similarly, 2-methoxypyrimidine-4-carboxylic acid can be synthesized from 2-chloropyrimidine-4-carbonitrile. chemicalbook.com These examples, while not on the exact this compound scaffold, demonstrate viable synthetic routes to analogous structures.

The introduction of a carbonyl group can be accomplished through various synthetic transformations. For example, a carbonyl chloride derivative, 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-carbonyl chloride, has been reported, highlighting the feasibility of introducing such functionality onto a substituted pyridine ring. bldpharm.com

| Starting Material | Functional Group Introduced | Product | Reference |

| γ-Picoline | -COOH | Isonicotinic acid | rsc.org |

| 4-Nitropyridine N-oxide | -COOH | 4-Methoxypyridine-2-carboxylic acid | chemicalbook.com |

| 2-Chloropyrimidine-4-carbonitrile | -COOH | 2-Methoxypyrimidine-4-carboxylic acid | chemicalbook.com |

| N/A | -COCl | 2-(Difluoromethyl)-4-methoxy-3-methylpyridine-5-carbonyl chloride | bldpharm.com |

Combinatorial Chemistry and High-Throughput Synthesis of Analogue Libraries

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties. nih.govwikipedia.orgnih.gov These techniques are particularly valuable for exploring the SAR of a given scaffold, such as fluorinated pyridines.

The "split-and-mix" synthesis on a solid support is a common strategy in combinatorial chemistry, allowing for the creation of vast libraries of compounds. wikipedia.org Parallel synthesis, where reactions are carried out in a spatially separated manner, is another approach that facilitates the generation of libraries of individual compounds. imperial.ac.uk

High-throughput synthesis methods, often employing microreactor systems, enable the rapid and automated synthesis of compound libraries. These systems allow for precise control over reaction conditions and facilitate the efficient screening of reaction outcomes. The development of high-throughput amenable reactions, such as "click chemistry," has further expanded the scope of combinatorial synthesis. rsc.org The generation of libraries of functionalized pyridines allows for the systematic exploration of how different substituents at various positions on the pyridine ring influence its biological activity or material properties.

| Technique | Description | Application | Reference |

| Split-and-Mix Synthesis | Division and recombination of solid-phase supports to generate large libraries. | Generation of diverse peptide and small molecule libraries. | wikipedia.org |

| Parallel Synthesis | Spatially separated synthesis of individual compounds. | Creation of focused libraries for SAR studies. | imperial.ac.uk |

| Microreactor Synthesis | Automated synthesis in microfluidic devices. | Rapid optimization of reaction conditions and library synthesis. | |

| Click Chemistry | High-yield, robust reactions for creating libraries. | Synthesis of diverse libraries of enzyme inhibitors. | rsc.org |

Applications in Chemical Biology Research and As Synthetic Building Blocks

Development of 5-Fluoro-2-methoxy-4-methylpyridine-based Chemical Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics. While ¹H and ¹³C NMR are standard methods, ¹⁹F NMR offers several distinct advantages for chemical biology research. The fluorine-19 nucleus has a high gyromagnetic ratio, is 100% naturally abundant, and is virtually absent from biological systems, which eliminates background signals. nih.gov

These features make the fluorine atom in this compound an excellent NMR reporter group. nih.gov By incorporating this compound into a larger molecule, such as a potential drug candidate or a peptide, researchers can use ¹⁹F NMR to monitor its interactions with biological targets like proteins or nucleic acids. nih.govmdpi.com The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. mdpi.com Changes in the ¹⁹F NMR spectrum can provide valuable information on:

Binding Events: A shift in the ¹⁹F signal upon addition of a target protein can confirm binding and be used to determine binding affinity (Kd). nih.gov

Conformational Changes: Alterations in the target's structure upon binding can be detected as changes in the fluorine's chemical environment.

Enzyme Kinetics: If the probe is a substrate for an enzyme, ¹⁹F NMR can be used to track the enzymatic reaction and screen for inhibitors. mdpi.com

The use of this compound as a ¹⁹F NMR probe allows for direct observation of molecular interactions without the need for extensive sample purification, offering a sensitive and efficient method for structural and functional studies in complex biological milieu. nih.gov

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a set of powerful, reliable, and selective reactions for rapidly joining molecular building blocks. sigmaaldrich.com To be "click-compatible," a probe must contain a bio-orthogonal handle, typically a terminal alkyne or an azide (B81097) group. These groups are stable under most biological conditions but react efficiently and specifically with their counterparts. sigmaaldrich.comthermofisher.com

The this compound scaffold can be readily functionalized to create such probes. For example, the methyl group at the 4-position could be derivatized, or another position on the pyridine (B92270) ring could be modified to introduce an alkyne or azide. A synthetic strategy could involve introducing a linker arm terminating in one of these functional groups. This modification would transform the core molecule into a versatile probe for various applications, including:

Target Identification: A click-compatible probe can be introduced into a biological system (e.g., cells or cell lysates). After it binds to its target, a reporter molecule (like a fluorophore or biotin) with the complementary click handle can be attached, allowing for visualization or purification and subsequent identification of the target protein. sigmaaldrich.com

Activity-Based Protein Profiling (ABPP): Probes can be designed to react covalently with active sites of specific enzyme families. Click chemistry allows for the subsequent attachment of reporter tags to profile the active enzymes in a complex proteome.

Bio-imaging: By clicking a fluorescent dye onto the probe after it has localized within a cell, researchers can visualize the distribution of the probe and its target. thermofisher.comvectorlabs.com

This compound as a Versatile Synthetic Intermediate

Beyond its direct use in probes, this compound is a valuable building block for organic synthesis. Its pre-defined substitution pattern offers chemists a strategic advantage, providing a fluorinated pyridine core that can be incorporated into larger, more complex molecules.

Heterocyclic compounds, particularly those containing nitrogen, form the structural basis for a vast number of pharmaceuticals and agrochemicals. uni-muenster.de Fluorinated pyridine derivatives are highly sought after in drug design. nbinno.com The specific arrangement of substituents on this compound makes it a useful intermediate. For instance, related compounds like 3-Bromo-5-fluoro-2-methoxypyridine are used as starting materials in cross-coupling reactions to build intricate molecular frameworks. nbinno.com Similarly, this compound can serve as a key component in multi-step syntheses, enabling the construction of sophisticated heterocyclic systems that are otherwise difficult to access.

The introduction of fluorine into a molecule can be challenging, and methods that add it late in a synthetic sequence ("late-stage fluorination") can be complex. Using this compound as a starting material bypasses this issue by providing a pre-fluorinated scaffold. This approach is highly efficient for generating libraries of fluorinated analogues of a lead compound. Chemists can modify other positions on the pyridine ring or use the existing functional groups to build out the molecule, confident that the beneficial fluorine atom is already securely in place. This strategy accelerates the discovery process by allowing for the rapid synthesis of advanced fluorinated structures with potentially enhanced biological properties.

Influence of Fluorination on Physicochemical Properties for Research Tool Development

The substitution of a hydrogen atom with fluorine dramatically alters a molecule's electronic and physical properties, an effect that is central to the utility of this compound in developing research tools. rsc.orgnih.govresearchgate.net The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) and methyl groups creates a unique electronic environment on the pyridine ring.

Key properties influenced by fluorination include:

Lipophilicity: Fluorine is the most electronegative element, yet it is also hydrophobic. Its introduction can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance membrane permeability and improve cellular uptake—a critical feature for chemical probes. nih.gov

Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of the pyridine nitrogen. nih.gov This modulation is crucial in drug design, as it can prevent unwanted protonation at physiological pH, which might otherwise hinder a molecule's ability to cross cell membranes or bind to its target.

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the metabolic stability and biological half-life of the molecule. nih.govresearchgate.net

Binding Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, such as orthogonal multipolar interactions with carbonyl groups in protein backbones. These interactions can enhance binding affinity and selectivity.

The strategic placement of fluorine in this compound provides a powerful tool for fine-tuning these properties, allowing for the rational design of chemical probes and synthetic intermediates with optimized characteristics for biological research. nih.gov

Interactive Data Table: Impact of Fluorination on Molecular Properties

| Property | General Effect of Fluorine Substitution | Relevance to this compound as a Research Tool |

| Lipophilicity | Increases lipophilicity and hydrophobicity. nih.gov | Can improve the ability of probes to cross cell membranes. |

| Basicity (pKa) | Lowers the pKa of nearby basic centers (e.g., pyridine nitrogen). | Modulates the charge state at physiological pH, affecting solubility and target binding. |

| Metabolic Stability | Blocks sites of oxidative metabolism due to the strong C-F bond. nih.govresearchgate.net | Increases the probe's lifetime in biological systems, allowing for longer-term studies. |

| Binding Affinity | Can introduce new, favorable non-covalent interactions with target proteins. | May enhance the potency and selectivity of derived probes for their biological targets. |

| ¹⁹F NMR Signal | Provides a sensitive and background-free signal for NMR studies. nih.gov | Enables direct monitoring of binding and environmental changes in structural biology studies. |

Advanced Topics and Future Research Directions in 5 Fluoro 2 Methoxy 4 Methylpyridine Chemistry

Emerging Synthetic Methodologies for Fluorinated Pyridines

The synthesis of fluorinated pyridines has traditionally relied on methods that can be harsh and lack regioselectivity. However, the field is rapidly evolving, with new methodologies emerging that offer greater precision, efficiency, and functional group tolerance. A significant area of advancement is in late-stage fluorination, where a fluorine atom is introduced at a late step in a synthetic sequence. This approach is particularly valuable in drug discovery, as it allows for the rapid generation of fluorinated analogues of complex molecules.

Recent breakthroughs include the development of novel fluorinating reagents and catalytic systems. For instance, pyridinium (B92312) poly(hydrogen fluoride) has been recognized as a convenient and effective fluorinating agent for a variety of organic transformations, including the fluorination of olefins and the conversion of amino groups to fluorides. worldscientific.comacs.org Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and site-selective introduction of fluorine atoms into pyridine (B92270) rings. ijpsonline.com Researchers have developed rhodium(III)-catalyzed methods for the synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and terminal alkynes. ijpsonline.com

Another promising strategy involves temporary dearomatization of the pyridine ring. This approach allows for the activation of otherwise inert positions on the ring, enabling the introduction of fluorinated groups like the difluoromethyl group at the meta- or para-positions, which has been a significant challenge. uni-muenster.de These methods often utilize inexpensive and commercially available reagents, making them highly relevant for industrial applications in both the pharmaceutical and agrochemical sectors. uni-muenster.de

| Method | Description | Advantages |

| Late-Stage Fluorination | Introduction of fluorine in the final steps of a synthesis. | Rapid generation of analogues, suitable for complex molecules. |

| C-H Functionalization | Direct replacement of a C-H bond with a C-F bond. | High atom economy, site-selective. |

| Temporary Dearomatization | Temporarily breaking the aromaticity of the pyridine ring to enable functionalization. | Access to otherwise unreactive positions, mild reaction conditions. |

| Novel Fluorinating Reagents | Development of new reagents with improved reactivity and selectivity. | Enhanced efficiency and safety. |

Integration of Artificial Intelligence and Machine Learning in Pyridine Synthesis and Design

Furthermore, machine learning models are being developed to predict the properties of virtual pyridine-based polymers and other materials. acs.org This allows for the in-silico screening of vast chemical spaces to identify promising candidates for specific applications, such as materials for the efficient removal of pollutants. acs.org For instance, ML models have been used to predict the adsorption capacity of pyridine-based polymers, identifying that halogen functionalization can enhance their efficiency. acs.org The integration of AI and ML is not meant to replace the chemist but to augment their capabilities, enabling a more data-driven and efficient approach to molecular design and synthesis. researchgate.netyoutube.com

Novel Applications of 5-Fluoro-2-methoxy-4-methylpyridine and its Analogues in Materials Science Research

The unique properties conferred by the fluorine atom, such as high electronegativity, hydrophobicity, and thermal stability, make fluorinated pyridines attractive building blocks for advanced materials. mdpi.com While the materials science applications of this compound itself are still an emerging area of research, the broader class of fluorinated pyridine analogues is finding increasing use in various high-performance materials. mdpi.com

Perfluoropyridine, for example, is utilized in the synthesis of fluoropolymers and fluorinated networks due to its high reactivity towards nucleophilic aromatic substitution. mdpi.comresearchgate.net These materials often exhibit enhanced chemical resistance and thermal stability. mdpi.com In the realm of organic electronics, fluorinated pyridine-containing polymers are being investigated for use in polymer light-emitting diodes (LEDs). Polypyridine has been shown to be an efficient electron-transporting material, and its incorporation into LEDs can significantly improve their quantum efficiency. researchgate.net

Furthermore, fluorinated pyridine-containing polyimides are being developed for applications requiring high thermal stability, good mechanical properties, and low dielectric constants. researchgate.net These materials are synthesized from diamine monomers containing fluorinated pyridine units and exhibit excellent solubility in organic solvents, making them processable into films and coatings. researchgate.net The strategic placement of fluorine atoms in these polymers can fine-tune their optical and electronic properties. researchgate.net

| Analogue Class | Application Area | Key Properties |

| Perfluoropyridines | Fluoropolymers, Fluorinated Networks | High thermal stability, chemical resistance. mdpi.comresearchgate.net |

| Polypyridines | Organic Light-Emitting Diodes (OLEDs) | Efficient electron transport. researchgate.net |

| Fluorinated Polyimides | High-Performance Films, Coatings | Thermal stability, good mechanical strength, low dielectric constant. researchgate.net |

| Iridium(III) Complexes with Fluorinated Pyridine Ligands | Photocatalysis | Robustness, use in solar fuel generation. sigmaaldrich.com |

Sustainable and Green Chemistry Approaches in Fluoropyridine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.commdpi.com In the context of fluoropyridine synthesis, this has led to the exploration of more environmentally benign approaches. nih.gov

One significant advancement is the use of greener solvents or even solvent-free reaction conditions. mdpi.com For instance, researchers have developed a metal-free C-H amination and imination of olefins in water, which leverages the hydrophobic effect to enhance reaction rates and selectivity. rsc.org This method avoids the use of toxic organic solvents and addresses safety concerns associated with certain reagents. rsc.org Mechanochemical methods, which involve grinding reagents together in the absence of a solvent, are also gaining traction as a sustainable synthetic strategy. mdpi.com

Catalysis plays a central role in green chemistry, and the development of more efficient and recyclable catalysts is a key research focus. mdpi.com This includes the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity under mild conditions. Additionally, flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers several advantages in terms of safety, scalability, and process control, contributing to a more sustainable manufacturing process. The adoption of these green chemistry principles is crucial for the future of fluoropyridine synthesis, ensuring that the production of these valuable compounds is both economically viable and environmentally responsible. mdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-methoxy-4-methylpyridine, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyridine derivatives typically involves halogenation, nucleophilic substitution, or catalytic coupling. For fluorinated analogs like this compound, a nitro-reduction approach (used for structurally similar compounds) is adaptable. For example:

- Step 1: Start with a pre-functionalized pyridine scaffold (e.g., 2-methoxy-4-methylpyridine).

- Step 2: Introduce fluorine via electrophilic fluorination or SNAr (nucleophilic aromatic substitution) under controlled conditions (e.g., using KF in DMF at 120°C).

- Step 3: Optimize yields by varying catalysts (e.g., CuI for Ullmann-type couplings) or solvents (DMSO for polar aprotic conditions).

Key considerations:

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients).

- Yield improvement: Use anhydrous solvents and inert atmospheres to suppress side reactions .

Q. How can spectroscopic techniques (FTIR, Raman, NMR) validate the structure of this compound?

Methodological Answer:

- FTIR/Raman: Identify functional groups:

- ¹H/¹³C NMR:

- Methoxy protons: δ ~3.8–4.0 ppm (singlet).

- Methyl group (C4): δ ~2.3–2.5 ppm (singlet).

- Fluorine coupling in ¹³C NMR: CF splitting (~10–20 Hz).

- 19F NMR: Confirm fluorine position with δ ~−110 to −150 ppm (depending on substituent effects) .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. fluoro) influence the bioactivity of this compound in enzyme inhibition?

Methodological Answer: Structure-activity relationship (SAR) studies on pyridine derivatives (e.g., CYP1B1 inhibitors) reveal:

- Methoxy at C2 : Enhances steric bulk, potentially improving binding to hydrophobic enzyme pockets.

- Fluoro at C5 : Increases electron-withdrawing effects, altering π-π stacking with aromatic residues in active sites.

- Methyl at C4 : Reduces conformational flexibility, stabilizing interactions.

Experimental Design:

- Syntize analogs with substituent variations (e.g., 5-Cl, 5-Br).

- Test inhibitory activity via enzyme assays (e.g., EROD assay for CYP1B1).

- Compare IC₅₀ values (e.g., 0.011 μM for optimal analogs vs. 0.083 μM for reference inhibitors) .

Table 1: Inhibitory Activity of Pyridine Derivatives

| Substituents | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| 2-Methoxy, 5-F, 4-Me | TBD | CYP1B1 |

| 2-Ethoxy, 5-Cl, 4-Me | 0.15 | CYP1B1 |

| Reference: α-Naphthoflavone | 0.083 | CYP1B1 |

Q. What computational strategies (e.g., DFT, molecular docking) predict the electronic and binding properties of this compound?

Methodological Answer:

- DFT Calculations:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite.

- Target enzymes (e.g., ALK5, CYP1B1) from PDB (e.g., 3PM0).

- Score binding energies (ΔG) and identify key residues (e.g., His228 in CYP1B1) .

Q. How should researchers mitigate hazards during handling and disposal of this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- Spill Management: Avoid dust formation; collect spills with absorbent pads and store in sealed containers .

- Waste Disposal: Label as "halogenated waste" and incinerate at >1,000°C to prevent toxic byproducts (e.g., HF emissions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.